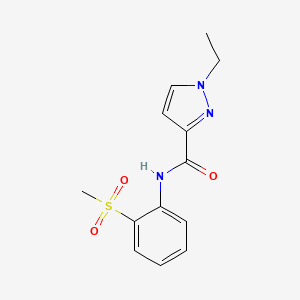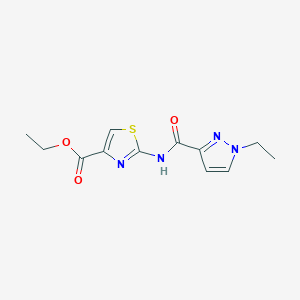
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide, also known as EMPCA, is a novel pyrazole compound that has recently been the subject of considerable scientific research. EMPCA has been found to possess a variety of properties that make it a potentially useful tool in scientific research.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been found to be a useful tool in scientific research due to its unique properties. It has been used in studies to investigate the structure-activity relationship of various compounds, as well as in studies to explore the potential of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide as an inhibitor of certain enzymes. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been used as a model compound in studies to assess the toxicity of other compounds.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide binds to certain enzymes in the body, leading to a decrease in their activity. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is believed to interact with certain receptors in the body, leading to an increase in their activity.
Biochemical and Physiological Effects
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit certain enzymes, leading to a decrease in their activity. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been found to interact with certain receptors in the body, leading to an increase in their activity. Furthermore, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is relatively easy to synthesize, making it cost-effective for use in scientific research. However, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide has some limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in experiments involving aqueous solutions. Additionally, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is not very soluble in organic solvents, making it difficult to use in experiments involving organic solvents.
Direcciones Futuras
There are a variety of possible future directions for the research of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide. One possible direction is to further explore the structure-activity relationship of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide and other compounds. Additionally, further research could be conducted to explore the potential of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide as an inhibitor of certain enzymes. Furthermore, further research could be conducted to assess the toxicity of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide and other compounds. Additionally, further research could be conducted to explore the anti-inflammatory and anti-oxidant properties of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide. Finally, further research could be conducted to explore the potential of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide as a therapeutic agent.
Métodos De Síntesis
1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide is synthesized through a three-step process. The first step involves the condensation of ethyl acetoacetate with 2-methanesulfonylphenylhydrazine to form the intermediate product 2-methanesulfonylphenyl-1H-pyrazole-3-carboxamide. The second step involves the reaction of this intermediate product with ethyl chloroformate to form the desired product, 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-3-carboxamide. The third step involves the purification of the compound to remove any unwanted impurities.
Propiedades
IUPAC Name |
1-ethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNHYPHGPIGZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{6-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538019.png)
![N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538021.png)
![2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6538023.png)
![2-methyl-N-(6-{[(propylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6538031.png)
![2-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B6538045.png)
![N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538052.png)
![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)
![N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538058.png)

![1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538078.png)
![1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538088.png)
![1-ethyl-N-[(2Z)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B6538107.png)
![1-ethyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6538114.png)
![ethyl 2-[(1-ethyl-1H-pyrazole-3-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6538115.png)